![molecular formula C20H32O4 B3155507 8(S),15(S)-diHETE CAS No. 80234-66-8](/img/structure/B3155507.png)
8(S),15(S)-diHETE
Overview
Description
8(S),15(S)-diHETE is an icosanoid that is (5Z,9E,11Z,13E)-icosatetraenoic acid carrying two hydroperoxy substituents at positions 8 and 15 (the 8S,15S-stereoisomer) . It is a metabolite produced by metabolism in humans and mice .
Molecular Structure Analysis
The molecular formula of 8(S),15(S)-diHETE is C20H32O6 . The InChI string representation of its structure is InChI=1S/C20H32O6/c1-2-3-8-13-18(25-23)14-9-4-5-10-15-19(26-24)16-11-6-7-12-17-20(21)22/h4-6,9-11,14-15,18-19,23-24H,2-3,7-8,12-13,16-17H2,1H3,(H,21,22)/b5-4-,11-6-,14-9+,15-10+/t18-,19+/m0/s1
.
Scientific Research Applications
Leukotriene Formation and Immune Response
8(S),15(S)-diHETE is involved in leukotriene formation, particularly in the transformation of 15-HPETE into diHETE isomers via a hemoglobin-catalyzed process, potentially involving free radical processes. This transformation is significant in the context of leukocytes, as it contributes to leukotriene formation, a critical component in immune response mechanisms (Sok, Chung, & Sih, 1983).
Chemotactic Activity
Research shows that 8(S),15(S)-diHETE exhibits significant chemotactic activity for human polymorphonuclear leukocytes, similar to leukotriene B4. This suggests its potential role as a mediator in inflammatory processes (Shak, Perez, & Goldstein, 1983).
Sensitization of C-Fiber Mechanoheat Nociceptors
8(S),15(S)-diHETE has been found to sensitize C-fiber mechanoheat nociceptors in rat skin, affecting both mechanical thresholds and thermal responses. This suggests its role in the modulation of sensory input and pain perception (White, Basbaum, Goetzl, & Levine, 1990).
Hyperalgesic Properties
Further research highlights the hyperalgesic properties of 8(S),15(S)-diHETE. It induces hyperalgesia (increased sensitivity to pain) in a dose-dependent manner, implicating its involvement in pain and inflammatory responses (Levine, Lam, Taiwo, Donatoni, & Goetzl, 1986).
Role in Pulmonary Arterial Hypertension
8(S),15(S)-diHETE has been observed to affect rat pulmonary arterial rings, suggesting its role in the formation of pulmonary arterial hypertension. This effect was noted both under hypoxic and normoxic conditions, indicating its potential in respiratory pathophysiology (Guo Shou-li & Zhang Jia-bao, 2006).
properties
IUPAC Name |
(5Z,8S,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6-,14-9+,15-10+/t18-,19+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWRKSGORGTIM-IEVBXOQPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/C=C/[C@H](C/C=C\CCCC(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157083 | |
Record name | (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8(S),15(S)-DiHETE (Z, E, E, E) | |
CAS RN |
80234-66-8 | |
Record name | (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80234-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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